molecular formula C17H14ClN3OS B2953695 N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 721409-85-4

N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B2953695
CAS No.: 721409-85-4
M. Wt: 343.83
InChI Key: VZYBLXVUPBXPEH-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide (CAS: 721409-85-4) is a synthetic acetamide derivative featuring a quinazoline ring system linked via a sulfanyl (-S-) group to an acetamide backbone. The 2-chlorobenzyl substituent on the acetamide nitrogen distinguishes it from simpler analogs. Key computed properties include a molecular weight of 343.8 g/mol, a topological polar surface area of 80.2 Ų (indicative of moderate solubility), and an XLogP3 value of 3.9, suggesting moderate lipophilicity . Its structure combines pharmacophoric elements: the quinazoline moiety is associated with kinase inhibition and anticancer activity, while the sulfanyl-acetamide group may enhance metabolic stability and binding interactions .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-14-7-3-1-5-12(14)9-19-16(22)10-23-17-13-6-2-4-8-15(13)20-11-21-17/h1-8,11H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYBLXVUPBXPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and potassium hydroxide to form the quinazoline-4-thiol intermediate. This intermediate is then reacted with 2-chlorobenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinazoline ring can bind to enzyme active sites or receptor binding pockets, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-[(2-Chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide and Analogous Compounds

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Quinazoline 2-Chlorobenzyl, sulfanyl-acetamide 343.8 Potential kinase inhibition; moderate logP
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole 2-Chlorophenyl, mercapto group 271.7 Higher melting point (212–216°C); antimicrobial activity
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Triazole Methylsulfanyl-benzyl, triazole-sulfanyl 456.0 Crystallographic stability via N–H⋯O hydrogen bonds
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 3,4-Dichlorophenyl, pyrazolone 377.2 Structural mimic of benzylpenicillin; coordination ligand
2-Chloro-N-(4-fluorophenyl)acetamide Simple acetamide 4-Fluorophenyl, chloro group 201.6 Synthetic intermediate; intramolecular C–H⋯O interactions

Physicochemical Properties

  • Melting Points : The thiadiazole derivative (212–216°C) exhibits a higher melting point than the target compound (data unavailable), likely due to stronger intermolecular hydrogen bonds and aromatic stacking .
  • Lipophilicity : The target compound’s XLogP3 (3.9) is higher than the pyrazole analog (estimated ~2.5), reflecting the quinazoline ring’s hydrophobic character .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. Its IUPAC name is this compound, and it has a molecular formula of C17H14ClN3OS. The compound's structural components include:

  • Chlorophenyl Group : Contributes to its lipophilicity and potential receptor interactions.
  • Quinazoline Core : Associated with various biological activities, including antitumor effects.
  • Sulfanyl Group : May enhance the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : The introduction of the chlorophenyl group is performed using nucleophilic substitution methods.
  • Thioether Formation : The sulfanyl group is introduced via nucleophilic substitution reactions with thiol reagents.
  • Amide Bond Formation : The final product is obtained through coupling reactions to form the desired amide structure.

Anticancer Properties

Research has shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study reported its effectiveness against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, demonstrating moderate cytotoxic effects that may be attributed to its ability to induce apoptosis in tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to possess activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The quinazoline moiety may inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study assessing the cytotoxic effects on K562 and MCF7 cells indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Studies : Research demonstrated that this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in cancer progression, supporting its role as a lead candidate for further drug development .

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